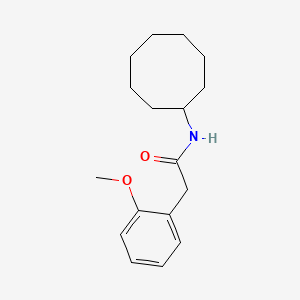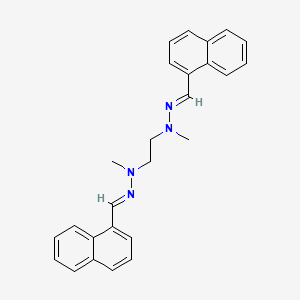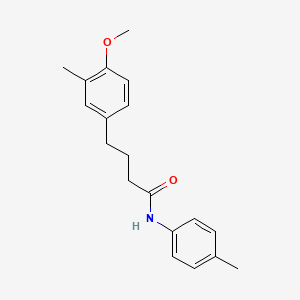![molecular formula C11H12ClN3OS B5780265 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, also known as CGP 7930, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles and is known to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 7930 involves its interaction with GABA receptors. Specifically, this compound 7930 has been shown to bind to the benzodiazepine site on GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound 7930 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, this compound 7930 has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. This suggests that this compound 7930 may have potential applications in the treatment of neurological disorders that involve ion channel dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 7930 is that it has been well-studied in the literature, which means that there is a wealth of information available on its properties and potential applications. Additionally, this compound 7930 is relatively easy to synthesize, which makes it accessible to researchers who are interested in studying its effects. However, one limitation of this compound 7930 is that it has not been extensively studied in clinical trials, which means that its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are many potential future directions for the study of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 7930. One area of interest is the development of drugs that can modulate GABA receptor activity, which could have potential applications in the treatment of anxiety and epilepsy. Additionally, the modulatory effects of this compound 7930 on ion channels suggest that it may have potential applications in the treatment of neurological disorders that involve ion channel dysfunction. Further research is needed to fully understand the potential therapeutic applications of this compound 7930 and to establish its safety and efficacy in humans.
In conclusion, this compound 7930 is a chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound 7930 and to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 7930 involves the reaction of 4-chloro-3,5-dimethylphenol with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with formaldehyde to give this compound 7930. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for further study.
Aplicaciones Científicas De Investigación
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 7930 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anxiolytic and anticonvulsant effects, making it a promising candidate for the treatment of anxiety and epilepsy. Additionally, this compound 7930 has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This makes this compound 7930 a potential target for the development of drugs that can modulate GABA receptor activity.
Propiedades
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6-3-8(4-7(2)10(6)12)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIGBPJIFNDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

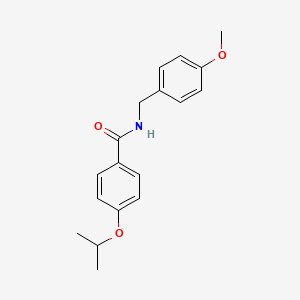

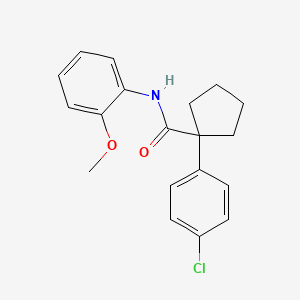


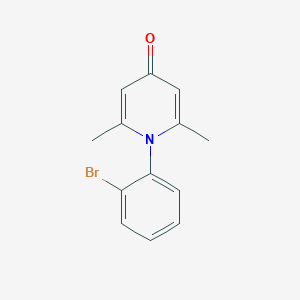
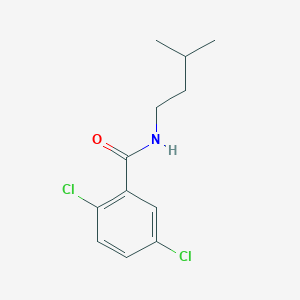

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
